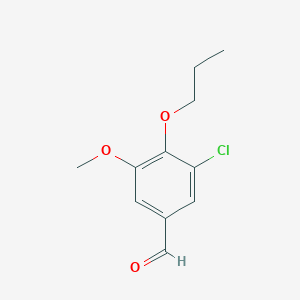

3-Chloro-5-methoxy-4-propoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXJCSOGXRWPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274125 | |

| Record name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832674-55-2 | |

| Record name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 3 Chloro 5 Methoxy 4 Propoxybenzaldehyde

Established Synthesis Routes for 3-Chloro-5-methoxy-4-propoxybenzaldehyde and Related Analogs

The synthesis of this compound can be envisaged through a multi-step process, typically starting from more readily available precursors such as vanillin (B372448) or 3,4-dihydroxybenzaldehyde. The key transformations involve chlorination, and selective alkylation of the hydroxyl groups.

Precursor Compounds and Reaction Conditions in Benzaldehyde (B42025) Synthesis

The synthesis of substituted benzaldehydes often commences with precursors that already possess some of the required functional groups. A plausible starting material for this compound is 3,4-dihydroxybenzaldehyde, which can undergo regioselective protection and subsequent functionalization.

The introduction of the propoxy group can be achieved via a Williamson ether synthesis, where a hydroxyl group is treated with an alkyl halide in the presence of a base. For instance, the synthesis of 4-propoxybenzaldehyde (B1265824) has been accomplished by reacting 4-hydroxybenzaldehyde (B117250) with 1-bromopropane (B46711) in the presence of potassium carbonate and potassium iodide in acetone. acs.org A similar strategy can be applied to a suitably protected dihydroxybenzaldehyde derivative.

The chlorination of the aromatic ring can be achieved using various chlorinating agents. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the ring.

The following table outlines precursor compounds and general reaction conditions relevant to the synthesis of substituted benzaldehydes.

| Precursor Compound | Reagents and Conditions | Product | Reference |

| 3,4-dihydroxybenzaldehyde | Alkyl halide, Sodium bicarbonate, Sodium iodide, DMF, 40°C | 4-Alkoxy-3-hydroxybenzaldehyde | mdpi.com |

| 4-hydroxybenzaldehyde | 1-bromopropane, K2CO3, KI, acetone | 4-propoxybenzaldehyde | acs.org |

| 3-alkoxy-4-hydroxybenzaldehyde | Methylating agent | 3-alkoxy-4-methoxybenzaldehyde | organic-chemistry.org |

Mechanistic Considerations in the Formation of this compound

The formation of this compound involves several key mechanistic steps. The introduction of the propoxy and methoxy (B1213986) groups proceeds through a Williamson ether synthesis, which is an SN2 reaction. In this reaction, a phenoxide ion, formed by the deprotonation of a hydroxyl group by a base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide ion. The regioselectivity of the alkylation of a dihydroxybenzaldehyde derivative is influenced by the relative acidity of the two hydroxyl groups.

The chlorination of the aromatic ring is an electrophilic aromatic substitution reaction. The existing methoxy and propoxy groups are ortho-, para-directing and activating, while the aldehyde group is meta-directing and deactivating. The position of chlorination will be determined by the combined directing effects of these substituents.

Derivatization Strategies and Synthetic Utility of this compound

The aldehyde functional group and the substituted aromatic ring of this compound make it a valuable precursor for the synthesis of a wide range of more complex molecules.

Alkylation Reactions for Functional Group Introduction

While the methoxy and propoxy groups are already present in the target molecule, further alkylation reactions could be performed if one were to start from a precursor with free hydroxyl groups. The selective alkylation of polyhydroxybenzaldehydes is a crucial strategy in the synthesis of such compounds. The choice of base and solvent system can significantly influence the regioselectivity of the alkylation. For example, the use of cesium bicarbonate in acetonitrile (B52724) has been shown to be effective for the regioselective 4-O-alkylation of 2,4-dihydroxybenzaldehyde. mediresonline.org

The following table provides examples of selective O-alkylation reactions on substituted phenols and benzaldehydes.

| Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| 2,4-dihydroxybenzaldehyde | 1-bromopropane | CsHCO3 / CH3CN | 2-hydroxy-4-propoxybenzaldehyde | Excellent | mediresonline.org |

| 3,4-dihydroxybenzaldehyde | Benzyl chloride | NaHCO3 / DMF | 4-(Benzyloxy)-3-hydroxybenzaldehyde | 70 | mdpi.com |

Condensation Reactions for Scaffold Construction (e.g., Claisen-Schmidt, Schiff Base Formation)

The aldehyde functionality of this compound readily undergoes condensation reactions with nucleophiles, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). wikipedia.orgnih.gov this compound can react with various acetophenones to generate a library of chalcone derivatives. These reactions are often carried out using sodium hydroxide (B78521) or potassium hydroxide as a catalyst in an alcoholic solvent. rasayanjournal.co.injetir.org Solvent-free conditions using solid sodium hydroxide have also been reported to be effective. mdpi.com

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. jocpr.comuobabylon.edu.iq This reaction is typically acid or base-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. This compound can be condensed with a variety of primary amines, including anilines and amino acids, to produce a diverse range of Schiff bases. uobaghdad.edu.iqnih.gov

The table below summarizes examples of condensation reactions involving substituted benzaldehydes.

| Benzaldehyde Derivative | Reactant | Reaction Type | Product Type | Reference |

| Substituted benzaldehydes | Acetophenones | Claisen-Schmidt | Chalcones | nih.govnih.gov |

| Benzaldehyde | p-aminophenol | Schiff Base Formation | Imine | mediresonline.org |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Schiff Base Formation | Imine | uobabylon.edu.iq |

Cyclization Reactions Leading to Heterocyclic Scaffolds

The derivatives obtained from condensation reactions of this compound can serve as precursors for the synthesis of various heterocyclic compounds.

Quinolines: Substituted quinolines can be synthesized through reactions involving substituted benzaldehydes. For instance, the Doebner-von Miller reaction and its variations can utilize α,β-unsaturated carbonyl compounds derived from Claisen-Schmidt condensation as intermediates. mdpi.com More direct methods involve the annulation of 2-aminobenzyl alcohols with benzaldehydes. organic-chemistry.orgacs.org

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from chalcones derived from substituted benzaldehydes. The chalcones can be condensed with guanidine (B92328) hydrochloride in an alkaline medium to form the pyrimidine ring. jocpr.comnih.gov Multi-component reactions involving a substituted benzaldehyde, a 1,3-dicarbonyl compound, and urea (B33335) or a urea derivative are also common strategies for pyrimidine synthesis. bu.edu.egmdpi.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a route to thiazole derivatives. This typically involves the reaction of an α-haloketone with a thiourea. However, multi-component reactions involving a substituted benzaldehyde, a compound with an active methylene (B1212753) group, and a source of sulfur are also known for the synthesis of thiazoles. mdpi.combepls.comnih.gov

The following table illustrates the synthesis of different heterocyclic scaffolds from substituted benzaldehydes.

| Benzaldehyde Derivative | Reagents | Heterocyclic Scaffold | Reference |

| Substituted benzaldehydes | 2-aminobenzyl alcohols, DMSO | Quinoline | acs.org |

| Chalcones from substituted benzaldehydes | Guanidine hydrochloride, alkali | Pyrimidine | jocpr.com |

| Substituted benzaldehydes | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea | Thiazole | mdpi.com |

Halogenation and Other Aromatic Substitutions in Derivative Synthesis

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and propoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to them. In this specific molecule, the C2 and C6 positions are the most likely sites for substitution. The existing chloro substituent at C3 and the bulky propoxy group at C4 may exert some steric hindrance, potentially influencing the regioselectivity of the reaction.

Halogenation:

The introduction of additional halogen atoms onto the aromatic ring of this compound can lead to the formation of novel derivatives with potentially altered biological or chemical properties. While specific literature detailing the direct halogenation of this compound is not abundant, the synthesis of analogous polysubstituted benzaldehydes confirms the feasibility of such transformations.

For instance, the existence of compounds like 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde suggests that bromination of a similarly substituted ring is a known process. sigmaaldrich.comcenmed.comnih.gov The synthesis of such compounds typically involves the use of standard brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

A plausible route for the bromination of this compound would involve its reaction with a brominating agent, leading to the introduction of a bromine atom at the C2 or C6 position. The reaction conditions would need to be carefully controlled to avoid side reactions, such as the oxidation of the aldehyde group.

Similarly, iodination can be achieved using reagents like iodine in the presence of an oxidizing agent. A well-established method for the iodination of activated aromatic rings involves the use of iodine and hydrogen peroxide. chemrxiv.org This method has been successfully employed in the synthesis of 3,5-diiodosalicylic acid from salicylic (B10762653) acid, achieving a high yield. chemrxiv.org

Table 1: Plausible Halogenation Reactions of this compound

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, Room Temperature | 2-Bromo-3-chloro-5-methoxy-4-propoxybenzaldehyde |

| Iodination | Iodine, Hydrogen Peroxide, Ethanol, Reflux | 3-Chloro-2-iodo-5-methoxy-4-propoxybenzaldehyde |

Other Aromatic Substitutions:

Beyond halogenation, other electrophilic aromatic substitution reactions can be employed to synthesize a variety of derivatives.

Formylation (Vilsmeier-Haack Reaction):

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring. researchgate.netcambridge.orgorganic-chemistry.orgwikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). researchgate.netcambridge.orgorganic-chemistry.orgwikipedia.orgijpcbs.com Given the electron-rich nature of the aromatic ring in this compound, it is expected to be a suitable substrate for this reaction. The formylation would likely occur at the C2 or C6 position, leading to the corresponding diformyl derivative.

The synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) has been reported via a formylation reaction, highlighting the applicability of this method to substituted methoxybenzaldehydes. google.com

Table 2: Plausible Vilsmeier-Haack Reaction of this compound

| Reaction | Reagents and Conditions | Expected Major Product |

| Vilsmeier-Haack Formylation | DMF, POCl₃, 0 °C to Room Temperature | 2,4-Diformyl-3-chloro-5-methoxy-4-propoxybenzene |

The resulting halogenated and formylated derivatives of this compound can serve as versatile intermediates for the synthesis of more complex molecules. The introduced functional groups provide handles for further chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and condensations, thereby expanding the chemical space accessible from this starting material. The synthesis of various halogen ring-trisubstituted phenylcyanoacrylates from the corresponding benzaldehydes demonstrates the utility of these compounds as building blocks. chemrxiv.org

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Methoxy 4 Propoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of 3-Chloro-5-methoxy-4-propoxybenzaldehyde is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will display two singlets for the two non-equivalent aromatic protons. The proton at C2 and the proton at C6 will have slightly different chemical environments due to the influence of the adjacent substituents.

The propoxy group will show three distinct signals: a triplet for the terminal methyl protons (-CH₃) around δ 1.0-1.1 ppm, a sextet for the methylene (B1212753) protons adjacent to the methyl group (-CH₂-) at approximately δ 1.8-1.9 ppm, and a triplet for the methylene protons attached to the oxygen atom (O-CH₂-) around δ 4.0-4.1 ppm. The methoxy (B1213986) group will present as a sharp singlet at approximately δ 3.9 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.8 - 10.0 | Singlet |

| Aromatic H (C2) | ~7.3 | Singlet |

| Aromatic H (C6) | ~7.3 | Singlet |

| O-CH₂- (Propoxy) | 4.0 - 4.1 | Triplet |

| -CH₂- (Propoxy) | 1.8 - 1.9 | Sextet |

| -CH₃ (Propoxy) | 1.0 - 1.1 | Triplet |

| O-CH₃ (Methoxy) | ~3.9 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 190-193 ppm. The aromatic carbons will appear between δ 110 and 160 ppm. The carbon atom attached to the chlorine (C3) will be influenced by the halogen's electronegativity. The carbons bonded to the oxygen atoms of the methoxy (C5) and propoxy (C4) groups will be significantly downfield shifted. The carbon of the methoxy group will resonate around δ 56 ppm, while the carbons of the propoxy group will appear at approximately δ 70 ppm (O-CH₂), δ 22 ppm (-CH₂-), and δ 10 ppm (-CH₃).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 193 |

| C1 (Aromatic) | ~130 |

| C2 (Aromatic) | ~110 |

| C3 (Aromatic, C-Cl) | ~125 |

| C4 (Aromatic, C-OPr) | ~155 |

| C5 (Aromatic, C-OMe) | ~150 |

| C6 (Aromatic) | ~112 |

| O-CH₂- (Propoxy) | ~70 |

| -CH₂- (Propoxy) | ~22 |

| -CH₃ (Propoxy) | ~10 |

| O-CH₃ (Methoxy) | ~56 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Halogenated Analogs

For hypothetical fluorinated analogs of this compound, ¹⁹F-NMR spectroscopy would be a critical analytical technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For instance, if the chlorine atom at the C3 position were replaced by a fluorine atom, the ¹⁹F-NMR spectrum would show a signal whose chemical shift would be indicative of the electronic effects of the neighboring methoxy and propoxy groups. In studies of other fluorinated benzaldehydes, the chemical shifts can vary significantly based on the position and nature of other substituents on the aromatic ring. researchgate.net For example, the ¹⁹F chemical shift for m-Fluorobenzaldehyde is a reference point, and the additional substituents in a more complex analog would cause predictable shifts from this value. spectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp peak between 1680 and 1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H bond of the aldehyde group typically shows two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations will appear in the region of 1450-1600 cm⁻¹. The C-O stretching of the aryl ethers (methoxy and propoxy groups) will produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1700 (strong, sharp) |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 (weak) |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 (strong) |

| Aryl Ether (C-O) | Symmetric Stretch | 1000 - 1075 (strong) |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Chloroalkane (C-Cl) | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₃ClO₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of a molecule containing one chlorine atom.

The fragmentation pattern would likely involve the initial loss of a hydrogen atom from the aldehyde group to give a stable [M-1]⁺ acylium ion. Subsequent fragmentation could involve the cleavage of the propoxy group, leading to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆). The methoxy group can be lost as a methyl radical (•CH₃).

X-ray Crystallography and Single-Crystal Structural Analysis of Related Compounds

Advanced Spectroscopic and Thermal Techniques (e.g., Photoluminescence, Thermogravimetric Analysis)

Advanced analytical techniques such as photoluminescence (PL) spectroscopy and thermogravimetric analysis (TGA) provide crucial insights into the electronic properties and thermal stability of chemical compounds. For derivatives of this compound, such as Schiff bases, these techniques are vital for characterizing their potential applications in materials science and coordination chemistry.

Photoluminescence Properties

The photoluminescence of aromatic aldehydes is governed by the nature and position of substituents on the aromatic ring, which can alter the energies of the electronic states and the efficiency of light emission. Generally, the neutral forms of many substituted benzaldehydes are found to be non-fluorescent or weakly fluorescent. elsevierpure.com Quantum chemical calculations on various hydroxy- and methoxy-substituted benzaldehydes suggest that the lowest singlet excited state (S1) is often of the nπ* type, which typically leads to low fluorescence quantum yields. elsevierpure.comresearchgate.net

However, the formation of derivatives, such as Schiff bases, or changes in the molecular environment, can significantly alter the photoluminescence properties. For instance, the protonation or formation of charged species of substituted benzaldehydes can lead to a change in the orbital nature of the S1 state to a ππ* type, which is associated with a considerably higher radiative decay rate and, consequently, enhanced fluorescence. elsevierpure.com Studies on the charged forms of compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) have shown that their cationic forms can exhibit notable fluorescence. elsevierpure.com

The presence of a halogen atom, like chlorine, can also influence the luminescence properties through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence. Research on bromo-substituted benzaldehydes has demonstrated that these compounds can exhibit phosphorescence in the crystalline state. acs.org

Below is a table with representative photoluminescence data for related substituted benzaldehyde (B42025) derivatives.

| Compound/Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |

| Vanillin (Cationic form in alcohol) | - | 410 | - | elsevierpure.com |

| Syringaldehyde (Cationic form in alcohol) | - | 410 | - | elsevierpure.com |

| 2,5-dihexyloxy-4-bromobenzaldehyde (in crystalline state) | - | - | 0.029 (Φp) | acs.org |

| Methoxy-trans-stilbene derivatives (solid-state) | 290–390 | 400–485 | 0.07–0.69 | nih.gov |

Note: This table presents data for compounds structurally related to this compound to provide context for its expected photoluminescent behavior. Φp denotes phosphorescence quantum yield.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature. The decomposition temperature is a key parameter obtained from TGA, indicating the temperature at which the substance starts to degrade chemically. wikipedia.org

For aromatic aldehydes, thermal stability is influenced by the substituents on the ring. Studies on the hydrothermal decomposition of substituted aromatic aldehydes have shown that methoxy and hydroxy groups play a significant role in their degradation pathways. acs.org The formation of derivatives like Schiff bases can significantly enhance thermal stability. The reaction of an aldehyde with an amine to form an imine linkage often results in a more stable compound. nih.gov

The thermal stability of Schiff bases derived from various substituted benzaldehydes has been investigated. For example, a Schiff base synthesized from 2-chlorobenzaldehyde (B119727) showed a multi-step decomposition process in an inert atmosphere, indicating the thermal behavior of such derivatives. nih.gov Similarly, Schiff base metal complexes often exhibit enhanced thermal stability compared to the free ligands. researchgate.netjocpr.com

The following table presents representative thermal decomposition data for derivatives of substituted benzaldehydes.

| Compound/Derivative | Decomposition Onset (°C) | Major Decomposition Step(s) (°C) | Reference |

| Schiff Base of 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | ~250 | 300-500 | nih.gov |

| Co(II) complex with Schiff base from 2-aminophenol (B121084) and p-substituted benzaldehydes | - | Multiple stages up to ~600 | researchgate.net |

| Polyacrylonitrile grafted with 4-hydroxybenzaldehyde (B117250) | ~200 | 200-500 | researchgate.net |

Note: This table provides thermal stability data for derivatives of compounds related to this compound to illustrate the expected thermal behavior.

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 5 Methoxy 4 Propoxybenzaldehyde

Density Functional Theory (DFT) Investigations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-5-methoxy-4-propoxybenzaldehyde, DFT studies are instrumental in understanding its fundamental electronic properties, conformational possibilities, and chemical reactivity.

DFT calculations, often employing functionals like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), are used to determine the molecule's most stable three-dimensional arrangement. researchgate.net A Potential Energy Surface (PES) scan is typically performed by systematically rotating the flexible dihedral angles, such as those associated with the propoxy and aldehyde groups, to identify all possible conformers and their relative energies. Studies on analogous compounds like 3-Chloro-4-hydroxybenzaldehyde have successfully used this approach to identify the most stable conformer. researchgate.net

The electronic structure analysis focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Example of Calculated Electronic Properties for this compound via DFT This table is illustrative and represents typical data obtained from DFT calculations.

| Parameter | Value | Unit | Significance |

| EHOMO | -6.5 | eV | Electron-donating capability |

| ELUMO | -1.8 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV | Chemical reactivity & stability |

| Dipole Moment | 3.2 | Debye | Molecular polarity |

| Ground State Energy | -1250 | Hartrees | Thermodynamic stability |

Reactivity Predictions and Mechanistic Insights

DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which are valuable tools for predicting chemical reactivity. The MEP map visualizes the electrostatic potential on the molecule's surface, where different colors indicate regions of varying electron density. Red areas, representing negative potential, are susceptible to electrophilic attack, while blue areas, representing positive potential, are prone to nucleophilic attack. For a benzaldehyde (B42025) derivative, the oxygen atom of the carbonyl group is typically a site of negative potential, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction.

Furthermore, analyzing the distribution of the HOMO and LUMO across the molecule provides insights into reaction mechanisms. The locations of these orbitals indicate the most probable sites for electron donation and acceptance, respectively, in chemical reactions. This information is crucial for predicting how the molecule will interact with other reagents and for elucidating potential reaction pathways.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is essential for identifying potential biological targets and understanding the molecular basis of a compound's activity.

In a typical docking study, this compound would be treated as a flexible ligand and docked into the active site of a specific protein target. Studies on similar benzaldehyde derivatives have explored their interactions with enzymes like phenoloxidase and cyclooxygenase (COX). nih.govsigmaaldrich.comfip.orgcsfarmacie.cz The simulation predicts the most stable binding pose and calculates a scoring function, often expressed as a binding affinity or binding energy (in kcal/mol), which estimates the strength of the interaction.

The analysis also reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: Typically involving the aldehyde oxygen.

Hydrophobic Interactions: Involving the benzene (B151609) ring and the propoxy chain with nonpolar amino acid residues.

Halogen Bonds: The chlorine atom can act as a halogen bond donor.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., Cyclooxygenase-2) This table is illustrative, showing typical data generated from a molecular docking simulation.

| Parameter | Result | Details |

| Binding Affinity | -8.2 | kcal/mol |

| Interacting Residues | ||

| Hydrogen Bonds | Tyr355, Ser530 | With the aldehyde oxygen atom. |

| Hydrophobic Interactions | Val116, Leu352, Phe518 | With the aromatic ring and propoxy group. |

| Halogen Bond | Arg120 | With the chlorine atom. |

Target Identification and Putative Mechanism of Action Elucidation

Molecular docking can be used in a "reverse docking" approach to screen this compound against a large database of known protein structures. By identifying proteins to which the molecule binds with high affinity, this method can help identify its potential biological targets.

If the compound shows a strong predicted binding affinity for a particular enzyme, such as an enzyme critical for bacterial survival or inflammatory processes, it suggests a putative mechanism of action. For example, strong binding to a bacterial enzyme could imply a potential antibacterial effect, while inhibition of an enzyme like COX could suggest anti-inflammatory properties. fip.orgcsfarmacie.cz This in silico target identification is a key step in drug discovery, providing hypotheses that can be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For a QSAR study involving this compound, a dataset of structurally similar benzaldehyde derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) would be required. nih.govjmaterenvironsci.com For a QSPR study, the goal might be to predict a physical property, such as NMR chemical shifts, as has been done for other substituted benzaldehydes. acs.orgnih.gov

In both cases, various molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed activity or property. jmaterenvironsci.com A robust model can then be used to predict the activity or property of new, untested compounds like this compound.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models for Benzaldehyde Derivatives This table lists typical descriptors that would be calculated to build a predictive model.

| Descriptor Type | Examples | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, Reactivity |

| Steric | Molecular Weight, Molar Refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, Membrane permeability |

| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic connectivity and branching |

Predictive Modeling for Biological Activities

Predictive modeling, a cornerstone of computational toxicology, utilizes in vitro high-throughput screening (HTS) data and physicochemical properties to forecast the biological responses of chemicals in vivo. nih.gov Machine learning algorithms, such as random forest models, are trained on large datasets to identify correlations between chemical structures and their biological activities. nih.gov These models can then be used to predict the potential effects of novel or untested compounds, thereby prioritizing them for further experimental evaluation. This approach significantly reduces the reliance on animal testing and accelerates the pace of chemical safety assessment. nih.govaimspress.com

In the absence of specific studies on this compound, the following table illustrates a hypothetical outcome of predictive modeling for a compound with similar structural features, based on common endpoints in toxicology assessments.

Table 1: Hypothetical Predictive Modeling Results for a Benzaldehyde Derivative

| Biological Endpoint | Predicted Activity | Confidence Level | Model Type |

|---|---|---|---|

| Mutagenicity | Negative | High | Random Forest |

| Carcinogenicity | Inconclusive | Low | Support Vector Machine |

| Hepatotoxicity | Potential Concern | Medium | Deep Neural Network |

| Endocrine Disruption | Unlikely | High | k-Nearest Neighbors |

Applicability Domain Assessment for In Silico Predictions

A critical aspect of any quantitative structure-activity relationship (QSAR) model is the definition of its applicability domain (AD). aimspress.combhsai.org The AD establishes the chemical space in which the model's predictions are considered reliable. Predictions for compounds that fall outside of this domain are deemed untrustworthy, as the model has not been trained on structurally similar chemicals. bhsai.org

Various methods are employed to assess the AD, often based on the similarity of the query compound to the compounds in the training set. aimspress.combhsai.org Techniques such as distance-based approaches, leveraging molecular fingerprints and Tanimoto distances, are common. bhsai.org By ensuring that a new compound is within the AD, researchers can have greater confidence in the in silico prediction. bhsai.org The importance of the AD is recognized by regulatory bodies and is a key principle in the validation of QSAR models for hazard assessment. aimspress.comnih.gov

The following interactive table demonstrates how the applicability domain for a prediction might be assessed. Users can select a similarity metric to see if a hypothetical new compound falls within the model's domain.

Table 2: Applicability Domain Assessment for a Hypothetical Compound

| Similarity Metric | Threshold for Reliability | Hypothetical Compound's Score | Within Applicability Domain? |

|---|---|---|---|

| Tanimoto Coefficient | > 0.7 | 0.85 | Yes |

| Euclidean Distance | < 5.0 | 3.2 | Yes |

| Mahalanobis Distance | < 3.0 | 4.5 | No |

Pharmacological and Biological Research Investigations of 3 Chloro 5 Methoxy 4 Propoxybenzaldehyde and Its Analogs

Antimicrobial Activity Studies

The antimicrobial potential of benzaldehyde (B42025) derivatives has been a subject of scientific inquiry. Research into analogs of 3-chloro-5-methoxy-4-propoxybenzaldehyde has revealed notable antibacterial and antifungal properties.

Antibacterial Efficacy

An analog, 2-hydroxy-4-methoxybenzaldehyde (B30951), has demonstrated broad-spectrum antibacterial activity. Studies on the essential oil of Periploca sepium, of which 2-hydroxy-4-methoxybenzaldehyde is the main component (78.8%), have shown efficacy against various bacterial strains. Both the essential oil and the isolated compound exhibited significant antimicrobial effects. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for 2-hydroxy-4-methoxybenzaldehyde were determined against a panel of bacteria, indicating its potential as an antibacterial agent.

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Data not specified in the provided search results | Data not specified in the provided search results | Data not specified in the provided search results |

Antifungal Efficacy

Similar to its antibacterial action, 2-hydroxy-4-methoxybenzaldehyde has also shown promise as an antifungal agent. Research has indicated that this compound is effective against various fungal species. The essential oil of Periploca sepium and its primary constituent, 2-hydroxy-4-methoxybenzaldehyde, were tested against fungi, with minimum fungicidal concentration (MFC) values recorded. The antifungal activity of 2-hydroxy-4-methoxybenzaldehyde was found to be slightly more potent than that of the essential oil, underscoring its role as the primary antimicrobial component.

| Microorganism | MIC (μg/mL) | MFC (μg/mL) | IC50 (μg/mL) |

|---|---|---|---|

| Candida albicans | Data not specified in the provided search results | Data not specified in the provided search results | 99.99 |

Antioxidant Activity Evaluation

The antioxidant properties of benzaldehyde derivatives have been explored through various assays. Analogs such as 2-hydroxy-4-methoxybenzaldehyde and brominated benzaldehydes have demonstrated the ability to scavenge free radicals and chelate metal ions.

2-hydroxy-4-methoxybenzaldehyde, as the main component of the essential oil from Periploca sepium, has been shown to possess moderate antioxidant activity. Its capacity to scavenge DPPH free radicals and inhibit the ferrozine-ferrous ion complex formation has been documented.

Another related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), isolated from Polysiphonia morrowii, has exhibited significant antioxidant effects by scavenging various radicals, including DPPH, hydroxyl, and alkyl radicals. It has also been shown to protect against hydrogen peroxide-induced oxidative stress. Furthermore, derivatives of 3-bromo-4-hydroxy-5-methoxybenzaldehyde have been synthesized and evaluated for their antioxidant potential.

| Compound | Assay | IC50 Value |

|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde | DPPH free radical scavenging | Data not specified in the provided search results |

| 2-hydroxy-4-methoxybenzaldehyde | Ferrozine-Fe2+ complex formation | 2.31 mg/mL |

| 3-bromo-4,5-dihydroxybenzaldehyde | DPPH radical scavenging | Data not specified in the provided search results |

Enzyme Inhibition Studies

Substituted benzaldehydes and their derivatives have been investigated for their ability to inhibit specific enzymes, highlighting their potential therapeutic applications.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Research into analogs has shown potential for monoamine oxidase (MAO) inhibition. For instance, 3-chloro-alpha-phenylpyrazinemethanol, a pyrazine (B50134) derivative, has been identified as a potent inhibitor of both MAO-A and MAO-B in vivo. This compound demonstrated dose-dependent inhibition of these enzymes in the brain, heart, and liver of mice. The inhibition of MAO is a key target in the management of neurodegenerative diseases, and these findings suggest that structurally related compounds could have similar effects. According to the catecholaldehyde hypothesis, the toxic dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) contributes to the loss of nigrostriatal dopaminergic neurons in Parkinson's disease. Monoamine oxidase-A (MAO-A) catalyzes the conversion of intraneuronal dopamine to DOPAL and may serve as a therapeutic target.

Phosphodiesterase (PDE) Inhibition (e.g., PDE2)

Analogs of this compound have been explored as inhibitors of phosphodiesterases (PDEs). Specifically, a series of benzamide (B126) derivatives designed from rolipram (B1679513) have been synthesized and identified as selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV). One of the most potent compounds identified was 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide. While this is a different subclass of PDE, it highlights the potential for benzaldehyde-related structures to interact with the PDE enzyme family. The inhibition of PDEs can lead to an increase in intracellular levels of cyclic AMP and cyclic GMP, which are important second messengers in various signaling pathways.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A study on benzimidazole-based substituted benzaldehyde derivatives revealed that many of these compounds exhibit potent inhibitory activity against both AChE and BChE. nih.gov Twenty-one different analogs were synthesized and screened, with most showing inhibitory potentials in the micromolar to nanomolar range. nih.gov For instance, some derivatives displayed IC50 values ranging from 0.050 ± 0.001 µM to 25.30 ± 0.40 µM against AChE, and 0.080 ± 0.001 µM to 25.80 ± 0.40 µM against BChE, which is comparable to the standard drug donepezil. nih.gov Molecular dynamics simulations for the most potent compounds indicated stable complexes with both enzymes, suggesting a strong binding affinity. nih.gov

Similarly, the development of substituted benzylidene derivatives has yielded novel dual cholinesterase inhibitors. rsc.org In one study, a derivative featuring an indole (B1671886) ring and a meta-hydroxy group on the benzaldehyde moiety demonstrated significant AChE inhibition with an IC50 value of 12.54 ± 0.143 μM. rsc.org The structure-activity relationship (SAR) studies highlighted that hydroxy substitutions on the benzylidene ring are favorable for activity, whereas methoxy (B1213986) substitutions were found to be unfavorable, leading to a decrease in inhibition potential. rsc.org

Furthermore, novel benzo[d]oxazole derivatives have been synthesized and evaluated as potential AChE and BChE inhibitors. nih.gov Certain compounds within this series demonstrated strong inhibition, with IC50 values for AChE and BChE in the low micromolar range (1.03-1.35 µM and 6.6-8.1 µM, respectively). nih.gov Docking studies supported these findings, identifying hydrophobic pi forces as the primary mode of interaction with the enzymes. nih.gov

These findings underscore the potential of benzaldehyde analogs as a scaffold for the design of new and effective cholinesterase inhibitors. The specific substitutions on the benzaldehyde ring play a critical role in determining the inhibitory potency and selectivity for AChE and BChE.

Anticancer and Cytotoxic Activity Assessment

In Vitro Cytotoxicity Assays on Cancer Cell Lines

The cytotoxic potential of benzaldehyde derivatives against various cancer cell lines has been a subject of extensive research. While specific data for this compound is limited, numerous studies on its analogs demonstrate significant in vitro cytotoxic effects.

A broad screening of fifty-four commercial aldehydes against four human cancer cell lines (OVCAR-8, SF-295, HCT-116, and HL-60) revealed that several substituted benzaldehydes exhibit potent cytotoxicity. ufc.br The inhibitory concentration (IC50) values for the most active compounds ranged from 0.36 to 4.75 μg/mL. ufc.br The structure-activity relationship analysis indicated that the type, number, and position of substituents on the aromatic ring are crucial for the observed biological activity. ufc.br

Chalcones, which are derivatives of benzaldehydes, have also shown promise. A series of 3,4,5-trimethoxylated chalcones were synthesized and evaluated for their antiproliferative effects on colorectal and prostatic cancer cells. nih.gov One particular chalcone (B49325) demonstrated potent activity by inducing cell cycle arrest and apoptosis. nih.gov Another study on chalcones bearing a 3,4,5-trimethoxyphenyl motif found that they could selectively inhibit oncogenic K-Ras signaling. nih.gov

Schiff bases, another class of benzaldehyde derivatives, have also been investigated. A novel Schiff base derived from 2-chlorobenzaldehyde (B119727) and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine exhibited significant anticancer properties against the human lung cancer cell line (A549) in an MTT assay. nih.gov Similarly, salicylaldehyde (B1680747) benzoylhydrazones, particularly dimethoxy derivatives, have shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with some analogs displaying high selectivity for cancer cells over normal cells. mdpi.com

Furthermore, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers. mdpi.comnih.gov Two such compounds were found to be potent and selective inhibitors with IC50 values of 0.23 and 1.29 µM, respectively, without significant cytotoxicity to normal cell lines. mdpi.comnih.gov

The table below summarizes the cytotoxic activity of some benzaldehyde analogs on various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Substituted Benzaldehydes | OVCAR-8, SF-295, HCT-116, HL-60 | Potent cytotoxicity (IC50: 0.36-4.75 μg/mL) | ufc.br |

| 3,4,5-Trimethoxylated Chalcones | Colorectal and Prostatic Cancer Cells | Antiproliferative activity, cell cycle arrest, apoptosis | nih.gov |

| Schiff Base (from 2-chlorobenzaldehyde) | A549 (Human Lung Cancer) | Significant anticancer properties | nih.gov |

| Salicylaldehyde Benzoylhydrazones | Leukemic Cell Lines | Potent activity at low micro- and nanomolar concentrations | mdpi.com |

| Benzyloxybenzaldehyde Derivatives | ALDH-positive A549 cells | Selective inhibition of ALDH1A3 (IC50: 0.23 and 1.29 µM) | mdpi.comnih.gov |

Specific Cancer Targets and Mechanisms

Research into the analogs of this compound has revealed several specific molecular targets and mechanisms underlying their anticancer activity.

One significant finding is the ability of certain benzaldehyde derivatives to overcome therapy resistance in cancer cells. A recent study demonstrated that benzaldehyde can inhibit the growth of therapy-resistant pancreatic cancer. news-medical.net The mechanism involves preventing the interaction of the signaling protein 14-3-3ζ with Ser28-phosphorylated histone H3 (H3S28ph). news-medical.net This interaction is crucial for cancer cell survival and the expression of genes related to epithelial-mesenchymal plasticity, a process that contributes to treatment resistance and metastasis. news-medical.net By disrupting this interaction, benzaldehyde was shown to suppress this plasticity and synergize with radiation to eliminate resistant cancer cells. news-medical.net

Another important target for benzaldehyde analogs is the microtubule network. Chalcones, which are structurally related to benzaldehydes, have been identified as potent inhibitors of tubulin polymerization. nih.gov For example, a 3-hydroxy-3′,4,4′,5′-tetramethoxychalcone, an analog of combretastatin-A4, was found to inhibit the proliferation of human colorectal cancer cells by inducing cell cycle arrest and apoptosis, primarily through the extrinsic apoptotic pathway. nih.gov

Furthermore, specific signaling pathways within cancer cells are also targeted. Chalcones bearing a 3,4,5-trimethoxyphenyl motif have been shown to selectively inhibit oncogenic K-Ras signaling. nih.gov These compounds were found to dissociate K-Ras from the plasma membrane through a mechanism involving PKC-mediated phosphorylation, thereby inhibiting K-Ras signal output and the growth of K-Ras-addicted cancers. nih.gov

Aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A3, which are overexpressed in various cancers and contribute to poor treatment outcomes, represent another target. mdpi.comnih.gov Benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of ALDH1A3, with computational studies supporting their strong binding to the enzyme's active site. mdpi.comnih.gov

The table below details some of the specific cancer targets and mechanisms of action for benzaldehyde analogs.

| Compound Class | Specific Target/Mechanism | Cancer Type(s) | Reference(s) |

| Benzaldehyde | Inhibition of 14-3-3ζ interaction with H3S28ph, suppression of epithelial-mesenchymal plasticity | Pancreatic Cancer | news-medical.net |

| Chalcones | Inhibition of tubulin polymerization, induction of apoptosis | Colorectal Cancer | nih.gov |

| Chalcones with 3,4,5-trimethoxyphenyl motif | Selective inhibition of oncogenic K-Ras signaling | K-Ras-addicted Cancers | nih.gov |

| Benzyloxybenzaldehyde Derivatives | Selective inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Non-small cell lung cancer and others | mdpi.comnih.gov |

Anti-Inflammatory Potential

While direct studies on the anti-inflammatory properties of this compound are not available, research on its analogs, particularly other substituted benzaldehydes, has shown promising anti-inflammatory activity.

A study on benzaldehydes isolated from the coral-derived fungus Aspergillus terreus C23-3 demonstrated significant anti-inflammatory effects. nih.gov These compounds were found to reduce the levels of inflammatory biomarkers in RAW264.7 macrophage cells. Specifically, they inhibited the release of nitric oxide (NO) and reactive oxygen species (ROS), and blocked the protein expression of interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for these effects was the suppression of the MAPK signaling pathway, including the phosphorylation of ERK, JNK, and p38. nih.gov

Schiff bases, which are derivatives of benzaldehydes, are also known to possess a wide range of biological activities, including anti-inflammatory effects. gsconlinepress.com The anti-inflammatory potential of these compounds is often attributed to their ability to modulate various inflammatory pathways.

Furthermore, a series of novel 1,2,3-triazole-substituted N-phenyl isoxazolone derivatives, which can be synthesized from benzaldehyde precursors, were screened for anti-inflammatory activity. nih.gov Several of these compounds showed significant inhibition of IL-1β secretion, a key pro-inflammatory cytokine. nih.gov

These findings suggest that the benzaldehyde scaffold is a viable starting point for the development of new anti-inflammatory agents. The specific substitutions on the benzene (B151609) ring appear to play a crucial role in the potency and mechanism of action.

Antidiabetic Activity Investigations

Although there is no direct evidence for the antidiabetic activity of this compound in the reviewed literature, several of its analogs have been investigated for their potential in managing diabetes.

One area of research has focused on the synthesis of 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogs, which can be derived from aromatic aldehydes. nih.gov These compounds were evaluated for their inhibitory activity against α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion and glucose absorption. The results indicated that this class of compounds exhibits considerable inhibitory activity against both enzymes. nih.gov One particular compound demonstrated more potent inhibition of both α-glucosidase and α-amylase compared to the standard drug Acarbose. nih.gov

Another class of compounds, 4-(1-aryl-3-oxo-5-phenylpentylamino) benzenesulfonamides, was designed and synthesized through a one-pot condensation of aromatic aldehydes with other reagents. sigmaaldrich.com Screening of these compounds for antidiabetic activity revealed that most of them possess α-glucosidase inhibitory properties. sigmaaldrich.com

Furthermore, computational studies have been employed to explore the antidiabetic potential of substituted benzohydrazide (B10538) derivatives. ijcrt.org Through 2D and 3D QSAR modeling, researchers have identified compounds with high predicted antidiabetic activity, highlighting the utility of computational approaches in designing new therapeutic agents for diabetes. ijcrt.org

These studies collectively indicate that the benzaldehyde scaffold can be incorporated into various molecular frameworks to create compounds with significant antidiabetic potential, primarily through the inhibition of key digestive enzymes like α-glucosidase and α-amylase.

Receptor Binding and Modulatory Effects

While specific receptor binding studies for this compound are not detailed in the available literature, research on substituted benzaldehydes has demonstrated their ability to bind to and modulate the function of specific protein targets.

A notable example is the design of substituted benzaldehydes to interact with human hemoglobin. nih.govnih.gov These compounds were specifically designed to bind preferentially to the oxy conformation of hemoglobin at a site located between the amino-terminal residues of the alpha-subunits. nih.gov This binding stabilizes the oxygenated form of hemoglobin, thereby increasing its oxygen affinity and causing a left-shift in the oxygen saturation curve of both dilute hemoglobin solutions and whole blood. nih.govnih.gov The most effective of these compounds also proved to be a potent inhibitor of the sickling of erythrocytes from individuals with sickle cell disease at low oxygen pressures, suggesting its potential as a clinically useful anti-sickling agent. nih.govnih.gov

In the context of cancer therapy, as mentioned previously, benzaldehyde has been shown to bind to the signaling protein 14-3-3ζ, preventing its interaction with H3S28ph and thereby suppressing cancer cell survival and plasticity. news-medical.net This demonstrates a clear receptor-ligand interaction with a modulatory effect on a key cellular process.

Furthermore, computational studies on benzyloxybenzaldehyde derivatives designed as ALDH1A3 inhibitors have suggested a strong binding affinity to the enzyme's active site, leading to its inhibition. mdpi.comnih.gov These in silico models provide valuable insights into the potential receptor binding modes of such compounds.

Serotonin (B10506) Receptor (5-HT2A) Affinity of Related Compounds

The affinity of compounds for the serotonin 5-HT2A receptor is a critical area of investigation due to the receptor's role in various neurological processes. Research into analogs of this compound, particularly those with substituted aromatic rings, offers a glimpse into how such molecules might interact with this receptor.

The table below summarizes the binding affinities of some benzamide derivatives for the 5-HT4 receptor, illustrating the impact of structural modifications.

| Compound ID | Modification from Parent Compound 2* | 5-HT4 Receptor Binding Affinity (Ki, nM) |

| 2 | Parent Compound | High |

| 41c | Phenylthio moiety in side-chain | High |

| 44 | Benzylthio moiety in side-chain | High |

*Parent Compound 2: 4-amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4ylmethyl]benzamide. Data extracted from a study on selective 5-HT4 receptor agonists. nih.gov

Estrogen Receptor Alpha (ERα) Binding

The estrogen receptor alpha (ERα) is a key target in the development of therapies for hormone-dependent cancers. The binding affinity of various chemical structures, including those with phenolic and methoxy groups, has been a subject of extensive research.

A large-scale study evaluated 188 natural and xenochemicals for their relative binding affinities (RBAs) to the estrogen receptor. researchgate.net This study demonstrated that the presence and nature of substituents on a phenolic ring significantly influence ER binding. For example, the substitution of the hydroxyl hydrogen with a methyl group, as in methoxychlor, drastically reduces the affinity for the ER compared to its non-methylated counterpart. researchgate.net This suggests that the methoxy group in this compound could influence its interaction with ERα.

Research on rhenium tricarbonyl derivatives of estradiol (B170435) has also shown that modifications at the 17α-position, including the introduction of arylvinyl groups, can result in compounds that retain significant affinity for the ERα-ligand binding domain (LBD). nih.gov Furthermore, it has been suggested that the introduction of an 11β-methoxy substituent in certain estradiol derivatives can enhance in vivo activity, even if it doesn't dramatically alter in vitro binding affinity. nih.gov

The table below presents the relative binding affinities of select compounds for the ERα, highlighting the structural features that influence binding.

| Compound | Key Structural Features | Relative Binding Affinity (RBA, %) vs. Estradiol |

| Estradiol | Endogenous ligand | 100 |

| Diethylstilbestrol | Synthetic estrogen | 399.56 |

| Diethylstilbestrol dimethyl ether | Methoxy-substituted synthetic estrogen | 0.056 |

| Methoxychlor | Organochlorine pesticide with methoxy groups | Low |

| 17α-(p-pyridylvinyl)estradiol | Estradiol derivative with a pyridylvinyl substituent | 4.0 |

| 17α-phenylvinylestradiol | Estradiol derivative with a phenylvinyl substituent | 10.3 |

Data compiled from studies on estrogen receptor relative binding affinities. researchgate.netnih.gov

Platelet ADP Receptor Antagonism

Adenosine diphosphate (B83284) (ADP) receptors, particularly the P2Y12 receptor on platelets, are crucial mediators of platelet aggregation and thrombus formation. nih.govwikipedia.org Antagonists of this receptor are important antiplatelet agents used in the management of cardiovascular diseases. nih.govwikipedia.orgresearchgate.net

The major classes of P2Y12 inhibitors are the thienopyridines (e.g., clopidogrel, prasugrel) and the non-thienopyridines (e.g., ticagrelor, cangrelor). wikipedia.org Thienopyridines are prodrugs that irreversibly inhibit the P2Y12 receptor, while non-thienopyridines can be direct-acting and reversible inhibitors. wikipedia.orgnih.gov The mechanism of action involves blocking the binding of ADP to the P2Y12 receptor, which in turn prevents the downstream signaling cascade that leads to platelet activation and aggregation. nih.gov

While there is no direct evidence of benzaldehyde derivatives acting as P2Y12 receptor antagonists in the provided search results, the general principles of P2Y12 antagonism are well-established. These antagonists are effective in reducing platelet aggregation induced by ADP. nih.gov

The table below summarizes the characteristics of different classes of P2Y12 receptor antagonists.

| Drug Class | Example(s) | Mechanism of Action | Receptor Inhibition |

| Thienopyridines | Clopidogrel, Prasugrel | Irreversible antagonism of the P2Y12 receptor | Irreversible |

| Non-thienopyridines | Ticagrelor, Cangrelor | Reversible antagonism of the P2Y12 receptor | Reversible |

Information based on reviews of ADP receptor antagonists. wikipedia.orgnih.gov

Broader Biological System Interactions

Beyond specific receptor targets, substituted benzaldehydes and related structures can interact with various biological systems, including biochemical pathways and demonstrating effects in preclinical models.

Effects on Biochemical Pathways

Substituted benzaldehyde derivatives have been shown to interact with and inhibit specific enzymes, thereby affecting biochemical pathways.

One area of research has focused on aldehyde dehydrogenase (ALDH) enzymes. A study on benzyloxybenzaldehyde derivatives identified selective inhibitors of ALDH1A3. mdpi.com The benzaldehyde core of these molecules was found to engage in pi-pi stacking interactions with key amino acid residues in the enzyme's active site, while other substituents influenced the binding affinity and selectivity. mdpi.com

In another line of research, benzimidazole (B57391) derivatives synthesized from substituted benzaldehydes were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter metabolism. mdpi.com Many of these compounds showed significant inhibitory potential against both enzymes.

Furthermore, methoxy-substituted benzophenanthridinone derivatives have been identified as dual inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes involved in DNA replication and repair. nih.gov This highlights the potential for methoxy-substituted aromatic compounds to interfere with fundamental cellular processes.

The table below provides examples of substituted benzaldehyde analogs and their effects on specific biochemical pathways.

| Compound Class/Derivative | Target Enzyme/Pathway | Observed Effect |

| Benzyloxybenzaldehyde derivatives | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Selective inhibition |

| Benzimidazole derivatives of substituted benzaldehydes | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Inhibition of enzyme activity |

| Methoxy-substituted benzophenanthridinone derivatives | DNA Topoisomerase IB (TOP1) & Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Dual inhibition |

Data compiled from studies on enzyme inhibition by substituted aromatic compounds. mdpi.commdpi.comnih.gov

In Vivo Biological Evaluation (Preclinical Models)

In vivo studies in preclinical models are essential for understanding the biological effects of chemical compounds in a whole organism.

Research on para-substituted benzaldehyde derivatives has been conducted in zebrafish to evaluate their toxicological effects. nih.gov This study found that the nature of the substituent on the benzaldehyde ring influenced the compound's impact on the conformation of human serum albumin and its toxicity in the zebrafish model. This demonstrates that even subtle changes to the benzaldehyde structure can have significant in vivo consequences.

In a different context, in vivo studies in rats were performed on methoxycarbonyl-carboetomidate, an analog of the anesthetic etomidate. nih.gov These studies assessed the compound's hypnotic activity, duration of action, and effects on arterial blood pressure and adrenocortical function. The results showed that the methoxycarbonyl group contributed to a more rapid metabolism and clearance of the compound compared to its parent structure. nih.gov

The table below summarizes the findings from in vivo evaluations of related compounds.

| Compound/Derivative Class | Preclinical Model | Endpoint(s) Evaluated | Key Finding |

| Para-substituted benzaldehydes | Zebrafish | Toxicity, effects on human serum albumin | Substituent-dependent effects on protein conformation and in vivo toxicity. |

| Methoxycarbonyl-carboetomidate | Rat | Hypnotic activity, hemodynamics, metabolism | The methoxycarbonyl group led to more rapid metabolism and clearance. |

Information gathered from in vivo studies on substituted benzaldehydes and related compounds. nih.govnih.gov

Structure Activity Relationship Sar and Structure Function Relationship Sfr Analysis of 3 Chloro 5 Methoxy 4 Propoxybenzaldehyde Analogs

Influence of Halogenation (e.g., Chlorine) on Biological Activity and Receptor Binding

The introduction of halogen atoms, such as chlorine, into a molecular structure is a common strategy in medicinal chemistry to enhance biological activity. rsc.org Halogenation can significantly impact a compound's properties, including its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. rsc.orgresearchgate.net The presence of a chlorine atom on the benzaldehyde (B42025) ring can increase the compound's durability and resistance to biodegradation and oxidation. researchgate.net

In the context of 3-Chloro-5-methoxy-4-propoxybenzaldehyde, the chlorine atom serves several roles. It acts as an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde group. This electronic effect can be critical for receptor binding, as it modifies the electron density of the molecule, potentially strengthening interactions with specific amino acid residues in a protein's binding pocket. For instance, in some contexts, halogenation has been shown to be crucial for the bioactivity of certain compounds, where the halogenated version is significantly more potent than its non-halogenated counterpart. nih.gov The substitution of chlorine can also facilitate the formation of halogen bonds, a type of non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a receptor, which can contribute to binding affinity. rsc.org

Studies on substituted salicylaldehydes have demonstrated that halogenation can produce highly active antimicrobial compounds. researchgate.net The effects of such substitutions can be dramatic and are often specific to the biological target. researchgate.net For example, the degradation of halogenated benzenes can be influenced by the type of halogen, with different halogens affecting the rate of dehalogenation. researchgate.net Furthermore, the introduction of halogens can decrease the rate of drug metabolism, thereby increasing the bioavailability of the compound. rsc.org Dihalogenated ligands have been found to impart enhanced cytotoxicity to Ru(II) complexes in human cancer cells when compared to monohalogenated ligands. rsc.org

Role of Alkoxy Substituents (Methoxy, Propoxy) in Modulating Activity, Lipophilicity, and Metabolic Stability

Alkoxy groups, such as the methoxy (B1213986) and propoxy groups in this compound, play a significant role in modulating a molecule's physicochemical properties. These groups influence lipophilicity, which is a critical factor for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, alcohol and ether functionalities tend to decrease the lipophilicity of a compound compared to a hydrogen atom at the same position. chemrxiv.org

The size of the alkoxy group is also important. A propoxy group, being larger than a methoxy group, will have a more pronounced effect on the molecule's steric profile and lipophilicity. This can influence how the molecule fits into a receptor's binding site and its ability to cross biological membranes. For instance, in studies of tyrosinase inhibitors, it was found that a bulky substituent at the C-4 position of benzaldehyde could act as a tight hydrophobic cover on the catalytic center of the enzyme. nih.gov

The metabolic stability of a compound is also heavily influenced by its alkoxy substituents. nih.gov These groups can be sites of metabolic transformation, typically through O-dealkylation by cytochrome P450 enzymes. The rate of this metabolic process can differ between methoxy and propoxy groups, which can affect the compound's half-life in the body. The presence of these groups and their position on the ring can either shield the molecule from metabolic enzymes or present a target for them. For example, replacing a metabolically vulnerable part of a molecule with a more stable group is a common strategy to improve a drug candidate's pharmacokinetic profile. nih.gov

Impact of Aldehyde Moiety on Bioactivity and Chemical Transformations

The aldehyde functional group is a key feature of this compound, contributing significantly to its chemical reactivity and biological activity. Aldehydes are known for their high reactivity and can participate in various chemical transformations. researchgate.net The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack, which is a common mechanism for the interaction of aldehydes with biological macromolecules. ncert.nic.in

Aldehydes can form covalent adducts, such as Schiff bases, by reacting with nucleophilic groups like the amino groups found in proteins and nucleic acids. researchgate.net This ability to form covalent bonds can lead to both therapeutic effects and potential toxicity. The reactivity of the aldehyde can be modulated by the other substituents on the benzene (B151609) ring. In benzaldehyde, the polarity of the carbonyl group is reduced due to resonance, making it less reactive than aliphatic aldehydes like propanal. ncert.nic.in

The aldehyde moiety is also a key component in many synthetic reactions, making it a valuable intermediate in organic chemistry. researchgate.net For example, aldehydes can be oxidized to carboxylic acids or reduced to alcohols. ncert.nic.in They can also undergo reactions like the Wittig reaction to form alkenes or the Claisen-Schmidt condensation to form chalcones. acs.org These transformations allow for the synthesis of a diverse range of derivatives from a single aldehyde starting material, which is a crucial aspect of developing new therapeutic agents.

From a biological standpoint, the aldehyde group can be a key pharmacophoric feature, directly participating in the binding to a target receptor. It can act as a hydrogen bond acceptor, which is a critical interaction for molecular recognition. researchgate.net

Substituent Effects on Pharmacological Profiles and Selectivity

For instance, the electron-withdrawing nature of the chlorine atom contrasts with the electron-donating character of the alkoxy groups. This push-pull electronic effect can fine-tune the reactivity of the aldehyde and the binding affinity of the molecule for its target. Studies on para-substituted benzaldehyde derivatives have shown that the strength of the push-pull electronic groups has a significant effect on their interaction with proteins like human serum albumin. nih.gov

The steric bulk of the substituents also plays a crucial role in determining selectivity. A larger group like propoxy can create steric hindrance that prevents the molecule from binding to certain off-target proteins, thereby increasing its selectivity for the desired target. The specific substitution pattern on the aromatic ring can lead to highly selective inhibitors. For example, in the development of TRPV1 antagonists, specific substitutions on the phenyl ring were found to be critical for achieving high potency and selectivity. nih.gov

Conformational Preferences and Pharmacophore Development for Target Interactions

The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a biological target. The substituents on the benzaldehyde ring influence the molecule's preferred conformation, which in turn affects its binding affinity. Conformational analysis is the study of these different spatial arrangements and their relative energies. nih.gov

For a molecule like this compound, rotation around the single bonds connecting the alkoxy groups and the aldehyde group to the aromatic ring can lead to various conformers. The most stable conformer is the one that will predominantly interact with the target receptor. Computational methods are often used to predict the low-energy conformations of a molecule. nih.gov

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity. acs.org By analyzing the structures of a series of active compounds, a pharmacophore model can be developed that describes the key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. acs.orgresearchgate.net

For analogs of this compound, a pharmacophore model would likely include features corresponding to the aldehyde group (as a hydrogen bond acceptor), the aromatic ring (as a hydrophobic feature), and the specific spatial arrangement of the chloro and alkoxy substituents. acs.org This model can then be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. acs.org The development of a predictive pharmacophore model is a key step in the rational design of new and more potent analogs. nih.gov

Future Research Directions and Therapeutic Implications of 3 Chloro 5 Methoxy 4 Propoxybenzaldehyde

Optimization of Synthesis for Scalability and Green Chemistry Principles

The future development of 3-Chloro-5-methoxy-4-propoxybenzaldehyde for any potential therapeutic application hinges on the establishment of an efficient, scalable, and environmentally sustainable synthetic process. Traditional methods for synthesizing substituted benzaldehydes can sometimes involve hazardous reagents and generate significant waste. Therefore, a primary area of future research will be the optimization of its synthesis in accordance with the principles of green chemistry.

Key objectives for this research would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives that have a lower environmental impact and reduced toxicity.

Catalytic Methods: Employing catalytic reactions, which are often more efficient and produce less waste than stoichiometric reactions.

Energy Efficiency: Developing synthetic protocols that can be conducted at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Investigating the potential use of renewable starting materials to enhance the sustainability of the synthesis.

One-pot synthesis procedures, which involve multiple reaction steps in a single reactor, could also be explored to improve efficiency and reduce the environmental footprint of the synthesis. rug.nlacs.orgresearchgate.netacs.org

Table 1: Green Chemistry Principles and Their Application to Synthesis Optimization

| Green Chemistry Principle | Potential Application in the Synthesis of this compound |

| Prevention | Designing synthetic pathways that minimize the generation of byproducts. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents in favor of safer alternatives. |

| Designing Safer Chemicals | While the focus is on synthesis, this principle would guide the selection of any intermediates to be less toxic. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media instead of volatile organic compounds. |

| Design for Energy Efficiency | Optimizing reactions to proceed at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | While not directly related to synthesis, considering the environmental fate of any byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Design and Development of Novel Analogs with Enhanced Specificity and Potency